Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hcl
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Overview
Description
Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride is a chemical compound with the molecular formula C12H22N2O4·HCl. It is a derivative of cyclobutyl acetate and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride typically involves the following steps:
Protection of the amine group: The starting material, cyclobutylamine, is reacted with tert-butoxycarbonyl (Boc) anhydride to protect the amine group, forming tert-butoxycarbonyl-cyclobutylamine.
Formation of the ester: The protected amine is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride to form methyl 2-(tert-butoxycarbonyl)amino-2-cyclobutylacetate.
Deprotection and hydrochloride formation: The Boc group is removed using an acid such as trifluoroacetic acid, and the resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection and esterification: Large quantities of cyclobutylamine are protected and esterified using automated reactors.
Purification: The intermediate products are purified using techniques such as crystallization and chromatography.
Final deprotection and salt formation: The final deprotection and conversion to the hydrochloride salt are carried out in large reactors, followed by filtration and drying to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of bioactive products. It can also interact with proteins and nucleic acids, affecting their structure and function. The specific pathways involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(tert-butoxycarbonyl)amino-2-cyclobutylacetate
- Methyl 2-((tert-butoxycarbonyl)amino)methylcyclobutylacetate
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Uniqueness
Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride is unique due to its specific structure, which combines a cyclobutyl ring with an amino acid ester. This structure imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
methyl 2-amino-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-8-5-7(6-8)9(13)10(15)17-4;/h7-9H,5-6,13H2,1-4H3,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGREGGLRIKLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2445784-09-6 |
Source
|
Record name | methyl 2-amino-2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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